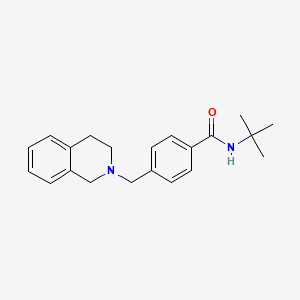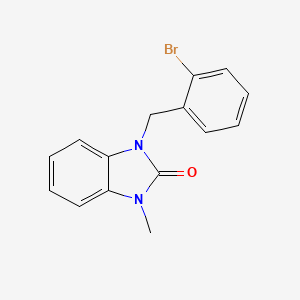![molecular formula C22H27N3O2 B5677983 N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}-1-naphthamide](/img/structure/B5677983.png)
N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a synthetic molecule with potential applications in various fields of chemistry and pharmacology. It is part of a broader class of chemicals that exhibit interesting structural and functional properties, making them subjects of extensive research.
Synthesis Analysis
The synthesis of related naphthamide derivatives often involves multi-step chemical reactions, including condensation and cyclization processes. For instance, the synthesis of pyridine and naphthyl-containing compounds typically involves reactions with arylidinecyanothioacetamide or through direct three-component reactions using aldehydes, naphthol, and piperidine or acetamide under specific conditions such as solvent-free conditions or ultrasound irradiation (Hussein et al., 2009; Mokhtary & Torabi, 2017).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed detailed insights into their conformations and tautomeric equilibria. Studies involving crystallography and spectroscopic methods such as IR, NMR, and UV-Visible spectroscopy are crucial for understanding the structural aspects of these compounds. For example, the analysis of 1-(2- Pyridyl) methyl-[3, 4] naphthyl-2, 6-pyrimidine showed significant insights into its crystal structure and π-π stacking interactions (Tai, 2018).
Chemical Reactions and Properties
The chemical reactivity of naphthamide derivatives involves various reactions, including cycloadditions, condensations, and isomerizations. These reactions enable the formation of complex heterocyclic structures with potential biological activities. Studies have shown that these compounds can undergo reactions yielding fluorescent pyrrolo[2,3-b]pyridines and other heterocycles through multi-component processes (Schramm et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. The crystal structure determination and Hirshfeld surface analysis provide insights into the intermolecular interactions and stability of these compounds (V. & C., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for the practical applications of these compounds. Studies focusing on the reactivity of enamino ketones with aryl isocyanates, for example, shed light on the formation of adducts and subsequent reactions leading to complex heterocyclic structures (Tsuge & Inaba, 1973).
Propiedades
IUPAC Name |
N-[[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-21(20-11-5-9-18-8-1-2-10-19(18)20)23-15-17-7-6-14-25(16-17)22(27)24-12-3-4-13-24/h1-2,5,8-11,17H,3-4,6-7,12-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZPIIMKGWOLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylpiperidine-1-sulfonamide](/img/structure/B5677903.png)
![2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5677909.png)

![1-(4-fluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5677924.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5677932.png)
![N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5677939.png)


amino]-4-phenylbut-3-enoic acid](/img/structure/B5677967.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]acetamide](/img/structure/B5677973.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5677990.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)
![(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5678000.png)
